molecular formula C15H14N2OS2 B2681482 3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 923778-58-9

3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2681482
CAS No.: 923778-58-9
M. Wt: 302.41
InChI Key: HWQKQEGHHJRDRN-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its synthesis likely involves cyclization of thiophene precursors with formamide or Pd-catalyzed coupling for sulfanyl group introduction .

Properties

IUPAC Name

3-methyl-2-(2-phenylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-17-14(18)13-12(8-10-19-13)16-15(17)20-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQKQEGHHJRDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophene with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the thieno[3,2-d]pyrimidine core.

    Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenylethylsulfanyl Group: The phenylethylsulfanyl group can be attached to the 2-position through nucleophilic substitution reactions. This involves the reaction of the thieno[3,2-d]pyrimidine core with a phenylethylsulfanyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents with a base to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thienopyrimidines with diverse functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit kinases or proteases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Sulfanyl Position

(a) 3-Methyl-2-{[(2-Methylphenyl)Methyl]Sulfanyl}-3H,4H-Thieno[3,2-d]Pyrimidin-4-One (CAS 923782-48-3)
  • Structural Difference : The sulfanyl group is substituted with a (2-methylphenyl)methyl instead of 2-phenylethyl.
  • Impact: The shorter alkyl chain and methylphenyl group reduce lipophilicity (predicted logP: ~3.5 vs.
(b) 2-(Methylthio)Thieno[3,2-d]Pyrimidin-4(3H)-One
  • Structural Difference : A simple methylthio group replaces the phenylethylsulfanyl.
  • Impact : Reduced molecular weight (MW = 198.3 g/mol vs. 340.5 g/mol for the target) and logP (~1.8) suggest faster metabolic clearance but weaker target affinity .

Modifications in the Thienopyrimidinone Core

(a) 3-(Prop-2-en-1-yl)-2-Sulfanyl-3H,4H-Thieno[2,3-d]Pyrimidin-4-One
  • Structural Difference: The thieno ring is fused at [2,3-d] instead of [3,2-d], with a prop-2-en-1-yl group at position 3.
  • Impact : Altered ring fusion may affect π-stacking interactions with biological targets. The allyl group introduces reactivity (e.g., Michael addition susceptibility) but reduces metabolic stability .
(b) 5-(2-Chlorophenyl)-3-(2-Methoxyphenyl)-2-Sulfanyl-3H,4H-Thieno[2,3-d]Pyrimidin-4-One (CAS 743452-23-5)
  • Structural Difference : Aryl substituents at positions 3 and 4.

Partially Saturated Derivatives

2-[(4-Chlorophenyl)Methylsulfanyl]-3-(2-Methoxyphenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4-One
  • Structural Difference: A dihydrothieno ring (6,7-dihydro) replaces the fully unsaturated core.

Physicochemical Properties

Compound MW (g/mol) logP* Solubility (µg/mL)
Target Compound 340.5 4.2 ~15 (PBS)
2-(Methylthio) Analog 198.3 1.8 ~120 (PBS)
5-(2-Chlorophenyl) Analog 421.9 4.8 ~8 (PBS)
6,7-Dihydro Derivative 417.9 3.9 ~25 (PBS)

*Calculated using ChemAxon software.

Biological Activity

3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₉H₁₉N₃O₂S₂
  • Molecular Weight : 385.5 g/mol

The structural characteristics contribute to its biological activity, particularly in relation to enzyme inhibition and cellular interactions.

Anticancer Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

A notable study assessed the effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines, revealing significant cytotoxic effects with IC50 values in the micromolar range. The mechanism of action appears to involve the inhibition of key signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

One of the most studied aspects of this compound is its ability to inhibit specific enzymes involved in metabolic processes. For example:

  • Tyrosinase Inhibition : The compound was tested for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Results showed that it possesses strong inhibitory activity, making it a candidate for treating hyperpigmentation disorders.
CompoundIC50 (µM)Reference
Kojic Acid24.09
3-Methyl Compound1.12

This data indicates that this compound is significantly more effective than traditional inhibitors like kojic acid.

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. Research shows that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was comparable to established antioxidants in various assays.

Case Studies

  • In Vitro Studies : A study conducted on B16F10 murine melanoma cells revealed that treatment with this compound resulted in reduced melanin production and decreased cellular viability at higher concentrations. This suggests potential applications in dermatological treatments.
  • Mechanistic Studies : Kinetic studies utilizing Lineweaver-Burk plots demonstrated that the compound binds tightly to the active site of tyrosinase, indicating a competitive inhibition mechanism. The binding affinity was significantly higher than that of other known inhibitors.

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